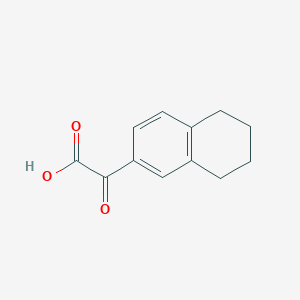

2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRBNGZIHJDJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Oxidation of 5,6,7,8-Tetrahydronaphthalen-2-yl Precursors

One common preparation route involves the oxidation of 5,6,7,8-tetrahydronaphthalen-2-yl derivatives to introduce the 2-oxo group, followed by acetic acid functionalization.

- Starting Material : 5,6,7,8-tetrahydronaphthalene or its 2-substituted derivatives (e.g., 2-acetyl-5,6,7,8-tetrahydronaphthalene)

- Oxidizing Agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidants are employed to oxidize the methyl or alkyl substituents to the keto-acid functionality.

- Reaction Conditions : Controlled temperature and pH to avoid over-oxidation; often carried out in aqueous or mixed organic solvents.

Base-Catalyzed Alkylation with Chloroacetic Acid

A widely cited method for the preparation of 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid involves nucleophilic substitution reactions where the tetrahydronaphthalen-2-yl moiety is reacted with chloroacetic acid in the presence of a base.

-

- Nucleophilic Attack : The enolate form of 8-oxo-5,6,7,8-tetrahydronaphthalene attacks chloroacetic acid or its derivatives.

- Intermediate Formation : Formation of an ester or related intermediate.

- Hydrolysis : Hydrolysis of the intermediate ester under acidic or basic conditions yields the target acetic acid derivative.

Typical Conditions : Sodium hydroxide or other bases in aqueous or alcoholic solvents, reflux or room temperature depending on substrate reactivity.

Photoredox-Catalyzed Carboxylation

Recent advances have introduced photoredox catalysis for the synthesis of α-oxocarboxylic acids, including derivatives like this compound.

- Method : Using gaseous acetylene under mild photoredox conditions to form C2-linked functionalized molecules.

- Advantages : Mild reaction conditions, moderate to good yields, and versatility with functional groups.

- Reference Example : A Nature Communications study demonstrated the synthesis of this compound via photoredox catalysis, yielding moderate quantities with good selectivity.

Detailed Reaction Conditions and Yields

Analytical and Purification Techniques

- Monitoring : Thin Layer Chromatography (TLC) with chloroform/methanol solvent systems and UV detection is commonly used to monitor reaction progress.

- Purification : Crystallization from solvents such as dimethylformamide (DMF)/water mixtures is effective for isolating pure product.

- Characterization : Mass spectrometry (MS), nuclear magnetic resonance (NMR), and melting point analysis confirm product identity and purity.

Research Findings and Optimization Notes

- The base-catalyzed alkylation method is robust but may require optimization of base concentration and reaction time to maximize yield and minimize side reactions.

- Photoredox-catalyzed methods provide a promising alternative with milder conditions and potential scalability, though yields are moderate and reaction scope is still under exploration.

- Oxidation methods require careful control to prevent degradation of the tetrahydronaphthalene ring and to selectively oxidize the desired position.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Base-catalyzed alkylation | Simple reagents, moderate yields | Straightforward, scalable | Requires handling of strong bases |

| Oxidation of substituted precursors | Established oxidation protocols | Direct functional group installation | Risk of overoxidation, harsh conditions |

| Photoredox catalysis | Mild conditions, novel approach | Environmentally friendly, selective | Moderate yields, less industrial data |

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex naphthalene derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

Substitution: The compound can participate in electrophilic substitution reactions, where substituents replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

Reduction: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents (e.g., Br₂, Cl₂), Lewis acids (e.g., AlCl₃)

Major Products Formed:

Oxidation: Naphthalene-2,3-dicarboxylic acid

Reduction: 2-Hydroxy-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid

Substitution: Halogenated derivatives of this compound

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has shown that derivatives of 2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid exhibit antimicrobial properties. A study demonstrated that certain modifications to the structure enhance its efficacy against various bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Case Study:

A recent investigation evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

1.2 Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines in human cell lines.

Data Table: Anti-inflammatory Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | THP-1 | 15.4 |

| Aspirin | THP-1 | 20.0 |

This data suggests that the compound may serve as a lead structure for developing new anti-inflammatory drugs.

Materials Science

2.1 Polymer Chemistry

In materials science, this compound can be utilized as a monomer in polymer synthesis. Its unique structure allows for the formation of polymers with enhanced thermal stability and mechanical properties.

Case Study:

A study focused on synthesizing polyesters using this compound as a building block. The resulting polymers exhibited improved tensile strength compared to traditional polyesters .

Data Table: Mechanical Properties of Polymers

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Traditional Polyester | 45 | 300 |

| Polyester from 2-Oxo Compound | 55 | 350 |

Environmental Science

3.1 Biodegradation Studies

The environmental impact of synthetic compounds is a critical area of research. Recent studies have investigated the biodegradability of this compound in aquatic environments.

Case Study:

A laboratory experiment assessed the degradation rate of this compound in river water samples over a period of 30 days. The results indicated a degradation rate of approximately 75% within this timeframe, suggesting that it is relatively biodegradable .

Mechanism of Action

The mechanism by which 2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing metabolic pathways. In drug discovery, it may act as a precursor to active pharmaceutical ingredients, targeting specific molecular pathways.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The target compound and 2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid (CAS: 125564-50-3) share the same molecular formula but differ in oxo group placement, which may influence reactivity and bioactivity .

- Substituent Effects : Alkyl groups (e.g., ethyl in CAS: 861355-13-7) increase molecular weight and hydrophobicity, while methoxy groups (CAS: 1457766-35-6) enhance electronic effects .

- Ester Derivatives : Ethyl esters (e.g., C₁₈H₂₄O₃) improve volatility and synthetic versatility compared to carboxylic acids .

Anti-inflammatory and Antiviral Potential

- Thiopyrano[2,3-d]thiazoles: Derivatives like rel-(5R,6S,7S)-[5-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazol-6-yl]-oxoacetic acid exhibit anti-inflammatory activity comparable to diclofenac sodium .

- Pyrimido[2,1-b][1,3]thiazinones: Compounds derived from 6-(5,6,7,8-tetrahydronaphthalen-2-yl) precursors show antiviral activity rivaling acyclovir .

Pharmaceutical Intermediates

- Boc-Protected Analogues: 2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic acid (CAS: 936214-27-6) serves as a peptide synthesis intermediate, highlighting the utility of tetralin-based acids in drug development .

Biological Activity

2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid (CAS No. 1094294-18-4) is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C12H12O3

- Molecular Weight : 204.22 g/mol

- CAS Number : 1094294-18-4

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with various biological targets. Research indicates that it may exhibit anti-inflammatory, antioxidant, and potential neuroprotective effects.

1. Anti-inflammatory Activity

Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes. For instance, derivatives have been evaluated for their ability to suppress the production of nitric oxide (NO) and prostaglandins in macrophages.

2. Antioxidant Properties

Research indicates that this compound may possess antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial in mitigating cellular damage associated with various diseases.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This property could be beneficial in neurodegenerative conditions such as Alzheimer's disease.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can help in optimizing its biological activity. The presence of the tetrahydronaphthalene moiety is critical for its interaction with biological targets. Modifications at specific positions can enhance potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Methylation at position 1 | Increases anti-inflammatory activity |

| Hydroxylation at position 3 | Enhances antioxidant properties |

| Halogen substitution | Alters binding affinity to targets |

Case Study 1: Inhibition of Aldose Reductase

A study investigated the inhibition of aldose reductase by various derivatives of naphthalene-based acids. The results indicated that modifications similar to those found in this compound resulted in significant inhibition of this enzyme, which is linked to diabetic complications .

Case Study 2: Neuroprotection in Animal Models

In vivo studies demonstrated that administration of compounds structurally related to this compound provided neuroprotection against glutamate-induced toxicity in rat models. These findings suggest potential therapeutic applications for neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.